2-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-bromo-6-ethoxyphenyl acetate
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Overview
Description
2-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-bromo-6-ethoxyphenyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-bromo-6-ethoxyphenyl acetate involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures, with additional considerations for cost-effectiveness, safety, and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-bromo-6-ethoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The bromo group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group yields sulfoxides or sulfones, while substitution of the bromo group with an amine yields an amine derivative .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-bromo-6-ethoxyphenyl acetate involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may interact with specific enzymes to inhibit their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl acetate
- 1-[3-(Ethylsulfanyl)-6-(3-fluorophenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C24H23BrN4O5S |
---|---|
Molecular Weight |
559.4 g/mol |
IUPAC Name |
[2-(7-acetyl-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-4-bromo-6-ethoxyphenyl] acetate |
InChI |
InChI=1S/C24H23BrN4O5S/c1-5-32-19-12-15(25)11-17(21(19)33-14(4)31)23-29(13(3)30)18-10-8-7-9-16(18)20-22(34-23)26-24(28-27-20)35-6-2/h7-12,23H,5-6H2,1-4H3 |
InChI Key |
NPYMESXDWJGBCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OC(=O)C)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC)C(=O)C)Br |
Origin of Product |
United States |
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